molecular formula C11H22O3Si B13455092 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde

3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde

Cat. No.: B13455092
M. Wt: 230.38 g/mol
InChI Key: KTPOZCCKRUSSHG-UHFFFAOYSA-N
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Description

3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde is a chemical compound with the molecular formula C11H22O3Si. This compound is characterized by the presence of an oxetane ring, a tert-butyldimethylsilyl (TBDMS) protecting group, and an aldehyde functional group. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde typically involves multiple steps, starting from readily available precursors

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of a strong base or an acid catalyst.

    Introduction of Aldehyde Group: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of protecting groups, ring formation, and oxidation reactions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS protecting group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Jones reagent

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tetrabutylammonium fluoride (TBAF)

Major Products Formed

    Oxidation: Carboxylic acid

    Reduction: Primary alcohol

    Substitution: Deprotected hydroxyl compound

Scientific Research Applications

3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and oxetanes.

    Medicine: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde depends on the specific reactions it undergoes. The TBDMS group provides stability to the molecule, allowing it to undergo various transformations without degradation. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde
  • 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carboxylic acid
  • 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-methanol

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the TBDMS group provides stability, while the aldehyde group offers reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetane-3-carbaldehyde

InChI

InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h6H,7-9H2,1-5H3

InChI Key

KTPOZCCKRUSSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(COC1)C=O

Origin of Product

United States

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